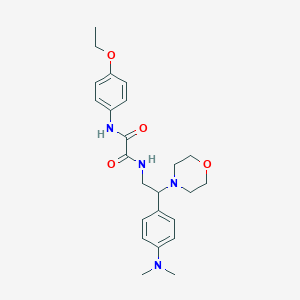

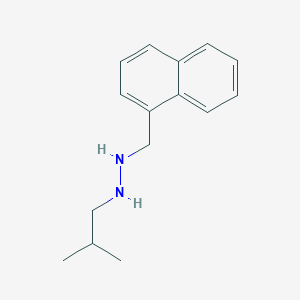

![molecular formula C16H17N3S B2752866 5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine CAS No. 311775-13-0](/img/structure/B2752866.png)

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have been recognized for their critical role in synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are of significant interest due to their broad synthetic applications and bioavailability. Research highlights the utilization of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in one-pot multicomponent reactions for the development of pyrimidine derivatives. This methodology offers a promising route for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives as Anti-inflammatory Agents

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. The inhibition of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α by pyrimidine derivatives underlines their potential as anti-inflammatory agents. The extensive review of synthetic methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) offers insights into developing new pyrimidine-based anti-inflammatory medications with minimal toxicity (Rashid et al., 2021).

Structural Diversity and Biological Activities of Pyrimidine Derivatives

The structural diversity of pyrimidine derivatives underpins their wide range of biological activities, making them a versatile scaffold for new biologically active compounds. These compounds have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a foundation for searching and designing new, highly effective, and safe medicines (Chiriapkin, 2022).

Advanced Oxidation Processes in Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including pyrimidine derivatives. The degradation of these compounds using AOPs can enhance the efficacy of water and wastewater treatment schemes. This technology addresses the global concern over the presence of toxic and hazardous amino-compounds in water, underscoring the importance of developing comprehensive degradation technologies (Bhat & Gogate, 2021).

Direcciones Futuras

Given the potential applications of “5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” and related compounds in the medical and pharmaceutical fields , future research could focus on further elucidating their synthesis, mechanism of action, and safety profile. This could pave the way for the development of new drugs targeting diseases such as tuberculosis .

Propiedades

IUPAC Name |

5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYCCZAEQMQZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

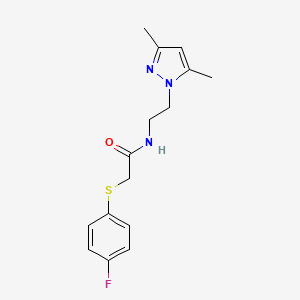

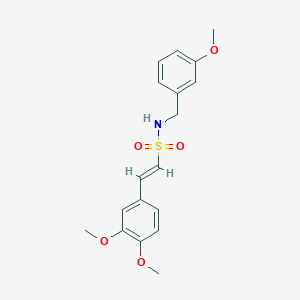

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

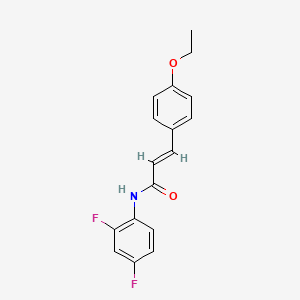

![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)

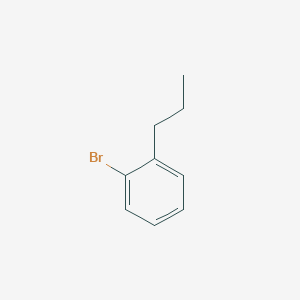

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)

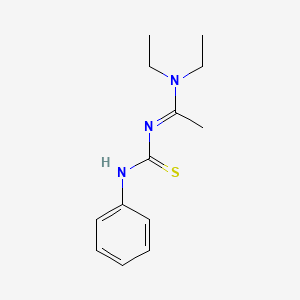

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)

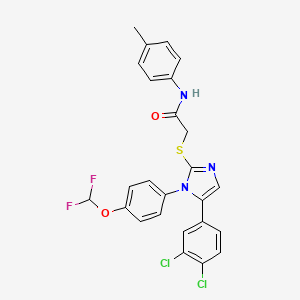

![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)